![molecular formula C18H21ClN2O B4746582 N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4746582.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea, also known as Sunitinib, is a tyrosine kinase inhibitor that is used to treat various types of cancer. It was approved by the US Food and Drug Administration (FDA) in 2006 and has been widely used in clinical settings since then.
Mecanismo De Acción
N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea works by inhibiting the activity of multiple tyrosine kinases, which are involved in the growth and spread of cancer cells. It also inhibits the formation of new blood vessels, which can prevent the growth of tumors. By blocking these pathways, N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea can induce apoptosis (cell death) in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce apoptosis, inhibit proliferation, and prevent angiogenesis (the formation of new blood vessels). N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea has also been shown to have immunomodulatory effects, which can enhance the body's immune response to cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of multiple tyrosine kinases, which makes it a valuable tool for studying these pathways. N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to using N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea in lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to use in certain assays. Additionally, N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea can have off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
For research include the development of new analogs and derivatives, the use of N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea in combination with other therapies, and the study of mechanisms of resistance to N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these kinases, N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea can prevent the growth and spread of cancer cells.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-13(2)15-6-8-17(9-7-15)21-18(22)20-11-10-14-4-3-5-16(19)12-14/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZECUVLONVJARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



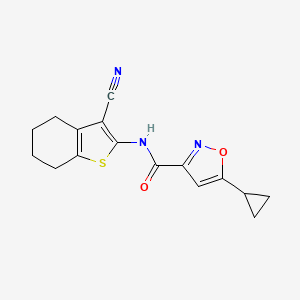
![1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4746516.png)
![4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B4746517.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4746525.png)
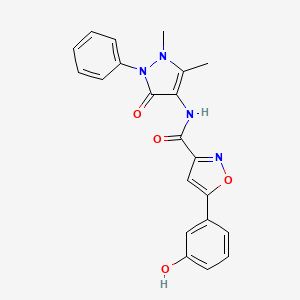
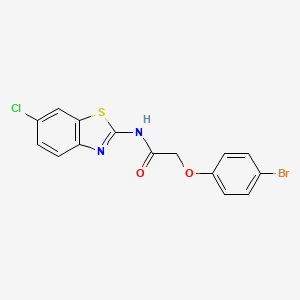
![methyl 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B4746549.png)
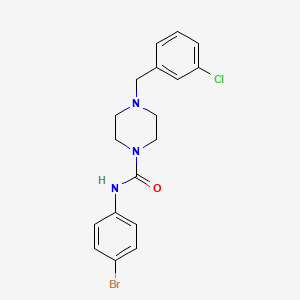
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-propanamine hydrochloride](/img/structure/B4746558.png)
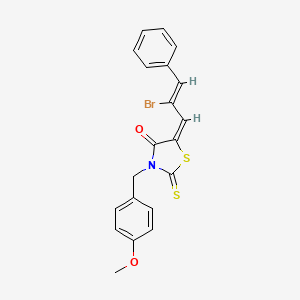
![N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4746584.png)
![ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4746588.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4746594.png)
![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4746598.png)